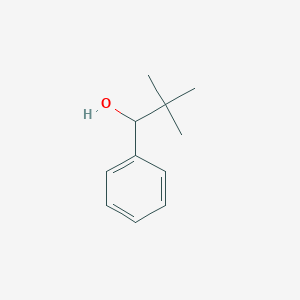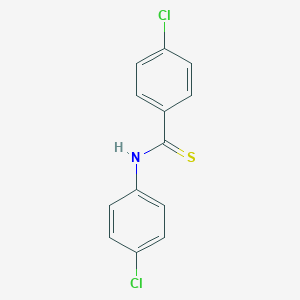
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene, also known as 4'-fluoro-α-PPP, is a research chemical that belongs to the phenylpropylamine class. It is a derivative of the well-known stimulant drug, amphetamine, and has been studied for its potential use in scientific research and medicine.
Mechanism of Action
The exact mechanism of action of 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness and focus. It may also inhibit the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene has been shown to have stimulant effects on the central nervous system. It increases wakefulness, alertness, and focus, and can also cause feelings of euphoria and increased sociability. However, it can also cause side effects such as increased heart rate, blood pressure, and body temperature, as well as decreased appetite and insomnia.
Advantages and Limitations for Lab Experiments
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity yield. Additionally, it has been shown to have stimulant effects similar to amphetamines, which makes it a potential candidate for the development of new drugs for ADHD and narcolepsy. However, 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene also has limitations for use in lab experiments. It can cause side effects such as increased heart rate and blood pressure, which can affect the results of experiments. Additionally, its exact mechanism of action is not fully understood, which makes it difficult to study.
Future Directions
There are several future directions for the study of 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene. One potential direction is the development of new drugs for the treatment of ADHD and narcolepsy. Additionally, 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene could be studied for its potential use in the development of new antidepressant and antipsychotic drugs. Further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Scientific Research Applications
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene has been studied for its potential use in scientific research and medicine. It has been shown to have stimulant properties similar to amphetamines, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene has been studied for its potential use in the development of new antidepressant and antipsychotic drugs.
properties
CAS RN |
95379-25-2 |
|---|---|
Product Name |
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene |
Molecular Formula |
C21H19F |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-fluoro-1-phenyl-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C21H19F/c1-2-6-16-9-11-17(12-10-16)19-13-14-20(21(22)15-19)18-7-4-3-5-8-18/h3-5,7-15H,2,6H2,1H3 |
InChI Key |
KLYUOIDZTZVDLE-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


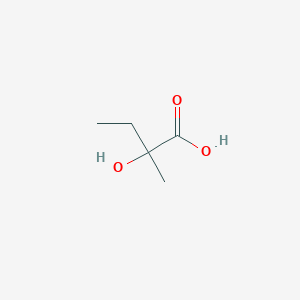


![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)
![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)
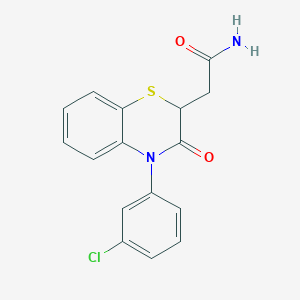
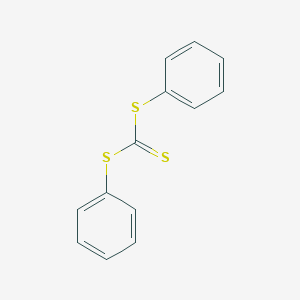

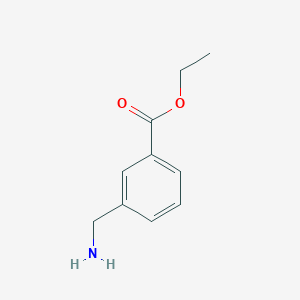


![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)
